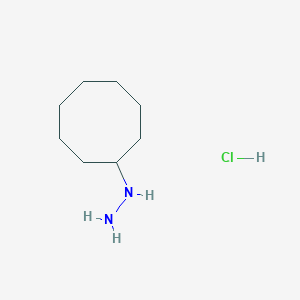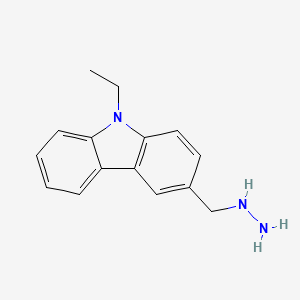
(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine is an organic compound belonging to the class of carbazoles Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can result in various substituted carbazole derivatives.
科学的研究の応用
(9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. Specific pathways involved may include oxidative stress, apoptosis, and signal transduction .
類似化合物との比較
Similar Compounds
1-(9-Ethyl-9H-carbazol-3-yl)-N-methylmethanamine: This compound shares a similar carbazole core but differs in the substituent groups attached to the nitrogen atom.
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound is a precursor in the synthesis of (9-Ethyl-9H-carbazol-3-ylmethyl)-hydrazine and has similar chemical properties.
Uniqueness
This compound is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activities. This differentiates it from other carbazole derivatives that may lack the hydrazine group and, consequently, the same range of chemical and biological properties.
特性
CAS番号 |
887593-22-8 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC名 |
(9-ethylcarbazol-3-yl)methylhydrazine |
InChI |
InChI=1S/C15H17N3/c1-2-18-14-6-4-3-5-12(14)13-9-11(10-17-16)7-8-15(13)18/h3-9,17H,2,10,16H2,1H3 |
InChIキー |
YVCUCKHGEDBSKS-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)CNN)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
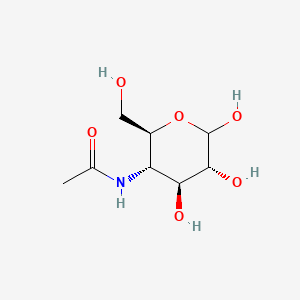
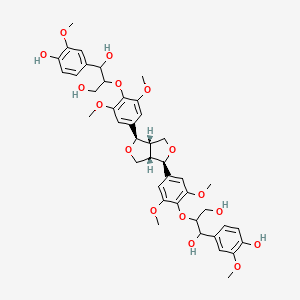
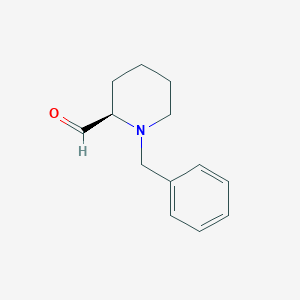
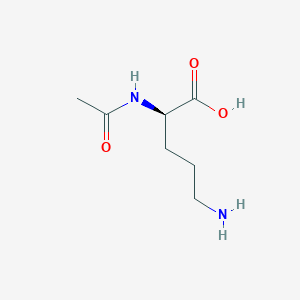
![[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12438311.png)
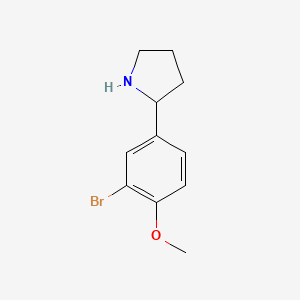
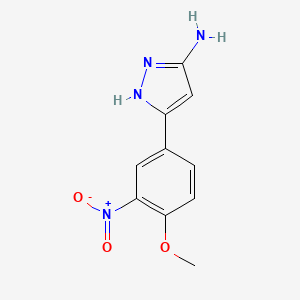
![[(2,4,5-Trifluorophenyl)methyl]hydrazine](/img/structure/B12438332.png)

![1-[4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12438337.png)
